2-Azido-6-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

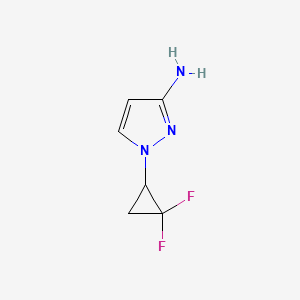

2-Azido-6-fluoropyridine is a fluorinated organic azide, characterized by the presence of both an azide group and a fluorine atom on a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atom and the reactive nature of the azide group. These properties make this compound a valuable intermediate in organic synthesis and a useful building block in medicinal chemistry and materials science .

作用機序

Target of Action

Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of this compound.

Result of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .

生化学分析

Biochemical Properties

The presence of the azide group in 2-Azido-6-fluoropyridine allows it to participate in click chemistry reactions, a powerful tool in bioconjugation and bioorthogonal chemistry . The fluorine atom in the compound, being a strong electron-withdrawing group, can influence the reactivity of the compound, making it less reactive than its chlorinated and brominated analogues .

Cellular Effects

They have been used in the development of pharmaceuticals and agrochemicals .

Molecular Mechanism

Azides are known to participate in various reactions, including Staudinger ligation and strain-promoted azide-alkyne cycloaddition (SPAAC), which could potentially influence its interactions with biomolecules .

Metabolic Pathways

Azido sugars have been shown to be metabolically incorporated into glycans in plants, suggesting potential interactions with enzymes and cofactors in metabolic pathways .

Subcellular Localization

The localization of proteins and other biomolecules can be influenced by modifications such as the addition of azide groups .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-6-fluoropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with sodium azide. For example, 2,6-difluoropyridine can be reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature to yield this compound . The reaction conditions are generally mild, and the product can be isolated in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially explosive nature of azides. Industrial production would also require stringent control of reaction parameters and purification processes to achieve high purity and yield.

化学反応の分析

Types of Reactions

2-Azido-6-fluoropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups on the pyridine ring.

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF or acetonitrile.

Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

Reduction: 2-Amino-6-fluoropyridine.

Cycloaddition: 1,2,3-Triazole derivatives.

科学的研究の応用

2-Azido-6-fluoropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential pharmaceuticals.

Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and liquid crystals.

Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Radiochemistry: Fluorinated pyridines, including this compound, are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.

類似化合物との比較

Similar Compounds

- 2-Azido-3-fluoropyridine

- 2-Azido-4-fluoropyridine

- 2-Azido-5-fluoropyridine

- 2-Azido-6-chloropyridine

- 2-Azido-6-bromopyridine

Uniqueness

2-Azido-6-fluoropyridine is unique due to the specific positioning of the fluorine atom at the 6-position on the pyridine ring, which significantly influences its chemical reactivity and stability. Compared to other azidopyridines, the presence of the fluorine atom in this position can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical transformations .

特性

IUPAC Name |

2-azido-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYPMCRKFYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B2747817.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)

![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2747824.png)

![1-(4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2747827.png)